BTA-9881

Description

BTA-9881 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

antiviral; structure in first source

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

BTA9881 is a small molecule fusion glycoprotein inhibitor, designed to specifically inhibit the process by which respiratory syncytial virus (RSV) infects a cell. |

|---|---|

CAS No. |

1646857-24-0 |

Molecular Formula |

C21H15ClN4O2 |

Molecular Weight |

390.8 g/mol |

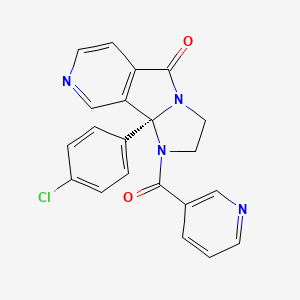

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one |

InChI |

InChI=1S/C21H15ClN4O2/c22-16-5-3-15(4-6-16)21-18-13-24-9-7-17(18)20(28)26(21)11-10-25(21)19(27)14-2-1-8-23-12-14/h1-9,12-13H,10-11H2/t21-/m1/s1 |

InChI Key |

QZSZPSDRJPPZDZ-OAQYLSRUSA-N |

Isomeric SMILES |

C1CN([C@@]2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5 |

Canonical SMILES |

C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BTA-9881; BTA 9881; BTA9881; AZD-9639; MEDI-564; AZD9639; MEDI564; AZD 9639; MEDI 564 |

Origin of Product |

United States |

Foundational & Exploratory

BTA-9881: A Deep Dive into its Mechanism of Action Against Respiratory Syncytial Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, the specific interactions that underpin its antiviral activity, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of RSV Fusion

This compound exerts its antiviral effect by directly targeting the RSV fusion (F) glycoprotein, a critical component for viral entry into host cells. The F protein, a class I fusion protein, undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. This compound is a fusion inhibitor that effectively halts this process.

The F protein exists in a metastable prefusion conformation on the viral surface. Upon triggering by host cell factors, it refolds into a highly stable postfusion conformation, a transition that drives membrane fusion. This compound specifically binds to a three-fold-symmetric pocket located within the central cavity of the prefusion conformation of the RSV F protein. This binding event stabilizes the prefusion state, preventing the necessary structural rearrangements for the transition to the postfusion state. By locking the F protein in its prefusion form, this compound effectively blocks the fusion of the viral and host cell membranes, thus inhibiting viral entry and subsequent replication.

The crystal structure of this compound in complex with the prefusion RSV F glycoprotein has been determined (PDB ID: 5EA6), providing a detailed atomic-level view of this interaction.

Quantitative Efficacy Data

The in vitro antiviral activity of this compound has been evaluated against various strains of RSV. The following table summarizes the reported half-maximal effective concentration (EC50) values.

| RSV Strain | EC50 (nM) |

| RSV A2 | 48 |

| RSV Long | 59 |

| RSV B1 | 160 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

RSV Plaque Reduction Neutralization Assay (PRNA)

This assay is a gold-standard method for quantifying the in vitro antiviral activity of a compound by measuring the reduction in viral plaque formation.

Materials:

-

HEp-2 cells (or other susceptible cell line)

-

RSV stock (e.g., RSV A2, Long, or B1 strains)

-

This compound

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (typically 50-100 plaque-forming units per well). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the confluent HEp-2 cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C.

-

Overlay: After the incubation period, remove the inoculum and overlay the cells with methylcellulose-containing medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

-

Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

RSV-Mediated Cell-Cell Fusion Inhibition Assay

This assay assesses the ability of a compound to inhibit the fusion of RSV-infected cells with neighboring uninfected cells, a process also mediated by the F protein.

Materials:

-

Effector cells (e.g., HEK293T cells)

-

Target cells (e.g., HEK293T cells)

-

Plasmids encoding RSV F protein

-

Reporter gene plasmids (e.g., luciferase under the control of a T7 promoter and a plasmid encoding T7 polymerase)

-

This compound

-

Cell culture medium

-

Transfection reagent

-

Luciferase assay reagent

Procedure:

-

Effector Cell Preparation: Co-transfect effector cells with a plasmid encoding the RSV F protein and a reporter plasmid (e.g., T7 promoter-driven luciferase).

-

Target Cell Preparation: Transfect target cells with a plasmid encoding T7 polymerase.

-

Compound Treatment: Add serial dilutions of this compound to the effector cells expressing the F protein.

-

Co-culture: After a short incubation with the compound, overlay the target cells onto the effector cells.

-

Incubation: Incubate the co-culture for 18-24 hours at 37°C to allow for cell-cell fusion.

-

Data Analysis: If fusion occurs, the T7 polymerase from the target cells will drive the expression of the luciferase reporter gene in the fused cells. Lyse the cells and measure luciferase activity using a luminometer. The IC50 value is the concentration of this compound that inhibits the luciferase signal by 50% compared to the untreated control.

Visualizations of Mechanism and Workflows

Mechanism of Action of this compound```dot

Caption: Workflow for determining the antiviral efficacy of this compound using a PRNA.

Logical Relationship: F Protein Conformational States and this compound Intervention

BTA-9881: A Technical Overview of its Discovery and Early Development as a Respiratory Syncytial Virus Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-9881 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion glycoprotein (F). Developed by Biota Holdings, it was identified as a promising preclinical candidate for the treatment of RSV infections. This document provides a detailed technical guide on the discovery, mechanism of action, preclinical data, and early clinical development of this compound. It includes a summary of its in vitro potency, the methodology of key experiments, and a description of its intended clinical evaluation.

Introduction

Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The virus mediates entry into host cells through the action of its fusion (F) glycoprotein, which undergoes a significant conformational change to merge the viral and host cell membranes. This compound was developed as a specific inhibitor of this crucial step in the viral lifecycle.

Discovery and Preclinical Development

This compound, chemically identified as (9bS)-9b-(4-chlorophenyl)-1-(pyridin-3-ylcarbonyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one, emerged from a lead optimization program focused on a series of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones. Extensive structure-activity relationship (SAR) studies were conducted to enhance antiviral potency against both RSV A and B strains while maintaining favorable physicochemical and pharmacokinetic properties. The introduction of a nitrogen atom at the 8-position of the tricyclic core and exploration of various heterocyclic amides at the R(2) position were key modifications that led to the identification of this compound as a preclinical candidate with potent and balanced activity.[1]

In Vitro Potency

This compound has demonstrated potent inhibition of various RSV strains in in vitro assays. The 50% effective concentration (EC50) values against different laboratory strains of RSV are summarized in the table below.

| RSV Strain | EC50 (nM) |

| RSV A2 | 48[2] |

| RSV Long | 59[2] |

| RSV B1 | 160[2] |

Mechanism of Action

This compound is a small molecule fusion glycoprotein inhibitor.[3] It is designed to specifically inhibit the process by which RSV infects a cell.[3] The RSV F protein is a class I fusion glycoprotein that exists in a metastable prefusion conformation (PreF). Upon triggering, it undergoes a dramatic conformational change to a more stable postfusion state, which drives the fusion of the viral and host cell membranes. This compound is believed to bind to a specific pocket within the PreF conformation of the F protein, stabilizing it and preventing the conformational rearrangement necessary for membrane fusion. This inhibition of fusion prevents viral entry into the host cell and subsequent replication.

Experimental Protocols

In Vitro RSV Cytopathic Effect (CPE) Inhibition Assay

The in vitro antiviral activity of this compound was likely determined using a cytopathic effect (CPE) inhibition assay. The following is a representative protocol for such an assay:

-

Cell Preparation: HEp-2 cells are seeded in 96-well microtiter plates at a density that allows for a confluent monolayer to form after 24 hours of incubation at 37°C in a 5% CO2 environment.

-

Compound Preparation: this compound is solubilized in dimethyl sulfoxide (DMSO) to create a stock solution. A serial dilution of the compound is then prepared in cell culture medium to achieve the desired final concentrations.

-

Infection: The cell culture medium is removed from the wells, and the cells are infected with a dilution of RSV (e.g., RSV A2, Long, or B1 strain) that is known to cause approximately 90% cell death (CPE) after a 4-5 day incubation period.

-

Treatment: Immediately after infection, the prepared dilutions of this compound are added to the respective wells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.

-

Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator until the CPE in the virus control wells is evident.

-

Quantification of CPE: Cell viability is assessed using a colorimetric or fluorometric method. For example, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent is added to each well. Viable cells will metabolize the MTT into a colored formazan product. The absorbance is then read using a microplate spectrophotometer.

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that inhibits the viral-induced CPE by 50% compared to the virus control.

Clinical Development

Phase I Clinical Trial

This compound advanced into a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.

Trial Design:

-

Official Title: A Phase I, Single-Centre, Double-Blind, Placebo-Controlled, Escalating Single Oral Dose, Safety and Tolerability Clinical Trial With BTA9881 in Healthy Subjects.

-

Study Type: Interventional

-

Study Design: Treatment, Randomized, Double-Blind, Placebo Control, Single Group Assignment, Safety Study

-

Primary Outcome Measures: To evaluate the safety and tolerability of ascending single oral doses of this compound in healthy adult subjects.

-

Secondary Outcome Measures: To assess the pharmacokinetics and dose proportionality of this compound after a single oral dose in healthy adult subjects.

-

Participant Population: Healthy male and female subjects between 18 and 45 years of age.

As of the date of this document, the results of this Phase I clinical trial have not been publicly disclosed.

Conclusion

This compound was identified as a potent preclinical candidate for the treatment of RSV infections through a rigorous discovery and lead optimization process. Its mechanism of action as an RSV fusion inhibitor, targeting a critical step in the viral lifecycle, and its potent in vitro activity against both major RSV subtypes highlighted its therapeutic potential. The initiation of a Phase I clinical trial marked a significant step in its development pathway. However, the future development trajectory of this compound remains unclear due to the lack of publicly available clinical data. This technical guide provides a comprehensive overview of the foundational discovery and early development efforts for this promising antiviral compound.

References

BTA-9881: A Technical Overview of a Respiratory Syncytial Virus Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881 is an investigational small molecule antiviral compound developed for the treatment of respiratory syncytial virus (RSV) infections. It belongs to the chemical class of 1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones. The primary therapeutic target of this compound is the RSV fusion (F) glycoprotein, a critical component of the viral machinery responsible for entry into host cells. By inhibiting the function of the F protein, this compound effectively blocks the fusion of the viral envelope with the host cell membrane, thereby preventing viral infection.

Developed by the Australian company Biota Holdings, this compound progressed to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy adult volunteers. However, the development of this compound was subsequently discontinued due to an unacceptable safety profile. Despite its discontinuation, the study of this compound and similar RSV fusion inhibitors provides valuable insights into the development of novel antiviral therapies targeting viral entry mechanisms.

Data Presentation

In Vitro Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated in cell-based assays against various strains of Respiratory Syncytial Virus. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below.

| Virus Strain | Cell Line | EC50 (nM) | Assay Type |

| RSV A2 | HEp-2 | 48 | Cytopathic Effect (CPE) Reduction |

| RSV Long | HEp-2 | 59 | Cytopathic Effect (CPE) Reduction |

| RSV B1 | HEp-2 | 160 | Cytopathic Effect (CPE) Reduction |

Preclinical Pharmacokinetic Profile

While specific quantitative pharmacokinetic parameters for this compound in preclinical animal models are not extensively available in the public domain, initial reports suggested that the compound possessed "favorable pharmacokinetics." For context, other orally bioavailable RSV fusion inhibitors that have been described in the literature have shown a range of pharmacokinetic properties in preclinical species.

| Compound Class | Preclinical Species | Oral Bioavailability (%) | Half-life (h) | Key Findings |

| Benzimidazole-based inhibitors | Mouse, Rat, Dog, Monkey | Good | Not Specified | Demonstrated antiviral activity in animal models following oral administration.[1] |

| Pyrazolo[1,5-a]-pyrimidine derivatives | Not Specified | 46 - 100 | Not Specified | Showed efficient penetration into lung tissue. |

| Imidazo[1,2-a]pyridine derivatives | Rat | 21 - 88 | 1.3 - 4.5 | Optimization of this series led to compounds with improved oral exposure. |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This protocol describes a common method for evaluating the in vitro antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

1. Cell Preparation:

- Human epidermoid carcinoma (HEp-2) cells are seeded into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO2 environment.

2. Compound Preparation:

- A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

- Serial dilutions of the compound are made in cell culture medium to achieve the desired final concentrations for testing.

3. Virus Infection and Treatment:

- The cell culture medium is removed from the 96-well plates containing the confluent HEp-2 cell monolayers.

- The cells are washed with phosphate-buffered saline (PBS).

- A standardized amount of RSV (e.g., a multiplicity of infection of 0.01) is added to each well, except for the uninfected control wells.

- Immediately following the addition of the virus, the prepared dilutions of this compound are added to the respective wells. Control wells include virus-only (no compound) and cells-only (no virus, no compound).

4. Incubation:

- The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to allow for the development of significant cytopathic effects in the virus control wells (typically 3-5 days).

5. Assessment of Cytopathic Effect:

- After the incubation period, the cell monolayers are visually inspected under a microscope for the presence and extent of CPE (e.g., cell rounding, detachment, syncytia formation).

- For quantitative analysis, a cell viability assay is performed. A common method is the use of a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescent cell viability assay that measures ATP content.

- The absorbance or luminescence is read using a microplate reader.

6. Data Analysis:

- The percentage of cell viability is calculated for each compound concentration relative to the uninfected and virus-infected controls.

- The EC50 value is determined by plotting the percentage of inhibition of CPE against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Caption: RSV Fusion and Entry Signaling Pathway inhibited by this compound.

Caption: Experimental Workflow for an In Vitro Antiviral Screening Assay.

References

BTA-9881: A Technical Guide to a Novel Respiratory Syncytial Virus (RSV) Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. BTA-9881 is a potent, orally bioavailable small molecule inhibitor of RSV, targeting the viral fusion (F) protein, a critical component for viral entry into host cells. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C21H15ClN4O2, is a complex heterocyclic molecule.[1] Its structure is fundamental to its specific interaction with the RSV F protein.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),9,11-trien-7-one | [1] |

| Molecular Formula | C21H15ClN4O2 | [1][2] |

| Molecular Weight | 390.8 g/mol | [1] |

| CAS Number | 1646857-24-0 | [1] |

| Synonyms | MEDI-564, AZD-9639 | [1] |

Further quantitative data on properties such as aqueous solubility and pKa are not publicly available at this time.

Mechanism of Action: Inhibition of RSV-Mediated Fusion

This compound is a first-in-class RSV fusion inhibitor that functions by directly binding to the viral F protein. The F protein is a type I fusion protein that exists in a metastable prefusion conformation on the viral surface. Upon triggering, it undergoes a series of irreversible conformational changes to a more stable postfusion state, which drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell.

This compound specifically binds to a highly conserved, three-fold symmetric pocket within the central cavity of the prefusion conformation of the RSV F glycoprotein.[3] This binding stabilizes the prefusion state, preventing the necessary conformational rearrangements that lead to membrane fusion.[3] By locking the F protein in its inactive, prefusion state, this compound effectively blocks viral entry into the host cell.

Preclinical Data

In Vitro Antiviral Activity

This compound has demonstrated potent and specific antiviral activity against various strains of RSV in in vitro assays.

Table 2: In Vitro Efficacy of this compound against RSV Strains

| RSV Strain | EC50 (nM) | Assay Type | Reference |

| RSV A2 | 48 | Not Specified | |

| RSV Long | 59 | Not Specified | |

| RSV B1 | 160 | Not Specified |

Pharmacokinetic Profile

This compound was identified as a preclinical candidate due to a good balance of physicochemical and pharmacokinetic properties.[4] It is reported to be orally available.[5] However, detailed quantitative pharmacokinetic parameters from preclinical studies are not publicly available.

Experimental Protocols

RSV Plaque Reduction Neutralization Assay (PRNT)

This assay is a widely used method to quantify the titer of neutralizing antibodies against RSV and can be adapted to evaluate the inhibitory activity of antiviral compounds like this compound.

Methodology:

-

Cell Culture: Seed HEp-2 or Vero cells in 24-well plates and grow to confluence.

-

Compound Dilution: Prepare serial dilutions of this compound in a virus diluent.

-

Virus-Compound Incubation: Mix the diluted compound with a known titer of RSV and incubate for 1 hour at 37°C to allow the compound to bind to the virus.

-

Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator until plaques are visible.

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize and count the plaques.

-

Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (EC50) is calculated by plotting the percentage of plaque reduction against the compound concentration.

Cell-Cell Fusion Assay

This assay measures the ability of the RSV F protein to induce syncytia formation (cell fusion) and can be used to assess the inhibitory effect of compounds like this compound on this process.

Methodology:

-

Cell Seeding: Co-culture two populations of cells: one expressing the RSV F protein (effector cells) and another susceptible to fusion (target cells).

-

Compound Treatment: Add serial dilutions of this compound to the co-culture.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for cell fusion and syncytia formation.

-

Quantification of Fusion:

-

Microscopic Examination: Visualize and count the number and size of syncytia under a microscope.

-

Reporter Gene Assay: One cell population can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated upon cell fusion with the other cell population expressing an appropriate transcription factor. The level of reporter gene expression is then quantified as a measure of cell fusion.

-

-

Data Analysis: The EC50 value is determined as the concentration of this compound that inhibits cell fusion by 50% compared to untreated controls.

Antiviral Drug Discovery and Development Workflow

The development of an antiviral agent like this compound follows a rigorous and multi-step process, from initial discovery to preclinical and clinical evaluation.

References

- 1. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. news-medical.net [news-medical.net]

- 5. Frontiers | The RSV F p27 peptide: current knowledge, important questions [frontiersin.org]

Preclinical Antiviral Activity of BTA-9881: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antiviral activity of BTA-9881, a novel small molecule inhibitor of the Respiratory Syncytial Virus (RSV). The data herein is compiled from publicly available scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's in vitro efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Core Antiviral Activity

This compound has demonstrated potent and specific antiviral activity against Respiratory Syncytial Virus in preclinical studies. It is a small molecule fusion glycoprotein inhibitor designed to specifically block the process by which RSV infects host cells.[1]

In Vitro Antiviral Potency

The antiviral activity of this compound was quantified using a cytopathic effect (CPE) assay in HEp-2 cells. The 50% effective concentration (EC₅₀), which represents the concentration of the compound that inhibits viral-induced cell death by 50%, was determined against various RSV strains.

| Virus Strain | Cell Line | Assay Type | EC₅₀ (nM) | Reference |

| RSV A2 | HEp-2 | Cytopathic Effect (CPE) | 48 | [2] |

| RSV Long | HEp-2 | Cytopathic Effect (CPE) | 59 | [2] |

| RSV B1 | HEp-2 | Cytopathic Effect (CPE) | 160 | [2] |

Mechanism of Action: RSV Fusion Inhibition

This compound targets the RSV fusion (F) protein, a critical component for viral entry into the host cell. The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. This compound is understood to bind to the F protein and stabilize its prefusion conformation, thereby preventing the structural rearrangements necessary for membrane fusion.

RSV F Protein-Mediated Membrane Fusion Pathway

The following diagram illustrates the key steps of RSV F protein-mediated membrane fusion and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's antiviral activity.

Cell Culture and Virus Propagation

-

Cell Line: HEp-2 cells (human epidermoid carcinoma of the larynx) were used for all antiviral assays.

-

Culture Medium: Cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Strains: RSV strains A2, Long, and B1 were propagated in HEp-2 cells. Viral titers were determined by a standard plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay quantifies the ability of a compound to protect cells from virus-induced death.

Detailed Steps:

-

Cell Seeding: HEp-2 cells are seeded into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: this compound is serially diluted in culture medium to achieve a range of final concentrations for testing.

-

Infection: The cell culture medium is removed, and the cells are washed. The diluted compound is added to the wells, followed by the addition of the RSV suspension at a predetermined multiplicity of infection (MOI). Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls.

-

Incubation: The plates are incubated for 4 to 5 days at 37°C to allow for viral replication and the development of cytopathic effects in the virus control wells.

-

MTT Staining: Following the incubation period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell-only and virus-only controls. The EC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Clinical Development Status

This compound, developed by Biota Holdings, advanced into Phase I clinical trials to assess its safety and tolerability in healthy subjects.[1][3] The study was a single-center, double-blind, placebo-controlled, escalating single oral dose trial.[3] Publicly available information regarding the outcomes of these trials is limited.

Disclaimer: This document is intended for informational purposes only and does not constitute medical advice or an endorsement of any particular therapeutic agent. The information presented is based on preclinical data and does not guarantee clinical efficacy or safety. Researchers and drug development professionals should consult the primary scientific literature for a complete understanding of the data.

References

- 1. 1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 2: identification of BTA9881 as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

BTA-9881: A Deep Dive into a Novel Respiratory Syncytial Virus Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and the elderly, for whom it is a leading cause of lower respiratory tract infections. The viral fusion (F) protein is a critical component of the RSV lifecycle, mediating the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry and subsequent replication. BTA-9881 is a small molecule inhibitor that has been investigated for its potential to thwart this process, positioning it as a promising therapeutic candidate against RSV infection. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available quantitative data, and the experimental protocols used in its evaluation.

Mechanism of Action: Stabilizing the Prefusion Conformation

The RSV F protein is a class I fusion protein that exists in a metastable prefusion conformation on the viral surface. Upon triggering, it undergoes a dramatic and irreversible conformational change to a highly stable postfusion state. This transition is essential for the fusion of the viral and host cell membranes.

This compound functions as an RSV fusion inhibitor by specifically targeting the prefusion conformation of the F protein. By binding to a specific site on the prefusion F protein, this compound stabilizes this conformation, preventing the necessary structural rearrangements required for membrane fusion. This mechanism effectively blocks the virus from entering host cells, thereby inhibiting viral replication at a very early stage.

dot

Quantitative Data

Detailed quantitative data for this compound, including comprehensive preclinical pharmacokinetics and in vivo efficacy, are not extensively available in the public domain. The available data primarily consists of in vitro potency measurements.

Table 1: In Vitro Activity of this compound against Respiratory Syncytial Virus

| Parameter | Virus Strain | Cell Line | Value |

| EC50 | RSV A2 | HEp-2 | 48 nM |

| EC50 | RSV Long | HEp-2 | 59 nM |

| EC50 | RSV B1 | HEp-2 | 160 nM |

EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

It is important to note that this compound has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy adult subjects. However, the specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) from these studies have not been publicly released. The orally available nature of this compound has been highlighted.

Experimental Protocols

The evaluation of RSV fusion inhibitors like this compound involves a series of specialized in vitro assays. The following are detailed methodologies for key experiments typically employed.

Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for quantifying the in vitro potency of antiviral compounds by measuring the reduction in viral plaques.

Materials:

-

HEp-2 cells (or other susceptible cell lines)

-

RSV stock (e.g., A2, Long, or clinical isolates)

-

This compound stock solution

-

Cell culture medium (e.g., MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Methylcellulose overlay medium

-

Crystal violet staining solution or specific antibodies for immunostaining

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates and culture until a confluent monolayer is formed.

-

Compound Dilution: Prepare a serial dilution of this compound in serum-free cell culture medium.

-

Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (typically to yield 50-100 plaques per well) and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with medium containing methylcellulose to restrict viral spread to adjacent cells, thus forming discrete plaques. The overlay medium should also contain the corresponding concentrations of this compound.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Visualization:

-

Crystal Violet Staining: Fix the cells with a solution like 10% formalin and then stain with 0.1% crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

-

Immunostaining: Fix the cells and permeabilize them. Incubate with a primary antibody against an RSV protein (e.g., F or N protein), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate to visualize the plaques.

-

-

Quantification: Count the number of plaques in each well. The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

dot

Cell-Cell Fusion (Syncytia Formation) Assay

This assay assesses the ability of an inhibitor to block the fusion of RSV-infected cells with neighboring uninfected cells, a process that leads to the formation of syncytia.

Materials:

-

HEp-2 cells (or other susceptible cell lines)

-

RSV stock

-

This compound stock solution

-

Cell culture medium

-

Fluorescent dyes (e.g., Calcein AM) or reporter gene systems (e.g., luciferase)

Procedure:

-

Infection of Donor Cells: Infect a population of HEp-2 cells with RSV and incubate for 18-24 hours to allow for the expression of the F protein on the cell surface.

-

Labeling of Target Cells (Optional): Label a separate population of uninfected HEp-2 cells with a fluorescent dye like Calcein AM.

-

Co-culture: Co-culture the RSV-infected donor cells with the labeled (or unlabeled) uninfected target cells in the presence of serial dilutions of this compound.

-

Incubation: Incubate the co-culture for several hours (e.g., 4-8 hours) to allow for cell-cell fusion.

-

Quantification of Fusion:

-

Microscopy: If using fluorescently labeled target cells, syncytia can be visualized as large, multinucleated cells containing the fluorescent dye. The number and size of syncytia can be quantified.

-

Reporter Gene Assay: If using a reporter gene system (e.g., where fusion activates a reporter gene like luciferase), the level of fusion can be quantified by measuring the reporter gene activity.

-

-

Analysis: The EC50 is determined as the concentration of this compound that inhibits syncytia formation by 50% compared to the untreated control.

dot

Unveiling the Molecular Target of BTA-9881: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-9881 is a potent, small-molecule antiviral compound that has been investigated for the treatment of Respiratory Syncytial Virus (RSV) infections. This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data are presented in a structured format, and key biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising antiviral candidate.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] The virus is highly contagious and can lead to severe conditions such as pneumonia and bronchiolitis.[1] this compound, also known as MEDI-564, is an orally available antiviral drug developed by Biota Holdings that has shown promise in preclinical and early clinical development.[1][3][4] This document details the molecular basis of this compound's anti-RSV activity.

Molecular Target Identification

The primary molecular target of this compound has been identified as the Respiratory Syncytial Virus (RSV) fusion (F) glycoprotein .[1][3][4] The F protein is a class I viral fusion protein essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the host cell membrane.[2][5]

This compound is a fusion inhibitor that specifically targets the F protein in its metastable prefusion conformation.[2][5] It binds to a three-fold-symmetric pocket located within the central cavity of the prefusion F trimer.[2][5] This binding event stabilizes the prefusion conformation, thereby preventing the significant structural rearrangements that are necessary for membrane fusion and subsequent viral entry.[2][5]

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various strains of RSV. The half-maximal effective concentration (EC50) values are summarized in the table below. It is important to note that EC50 values can vary depending on the specific assay conditions, cell lines, and viral strains used.

| RSV Strain | EC50 (nM) | Assay Type | Reference |

| RSV A2 | 48 | Not Specified | [6] |

| RSV Long | 59 | Not Specified | [6] |

| RSV B1 | 160 | Not Specified | [6] |

| RSV Long | 3200 | Neutralization Assay | [2] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on the inhibition of the RSV F protein-mediated membrane fusion. The following diagram illustrates the RSV fusion pathway and the point of intervention by this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the molecular target and mechanism of action of this compound. These are based on methodologies described in the literature, particularly by Battles et al. in Nature Chemical Biology (2015).[2]

Antiviral Activity Assay (qRT-PCR)

This assay quantifies the ability of this compound to inhibit RSV replication in cell culture.

-

Cells and Virus: HeLa cells are used for infection with the RSV Long strain.[2]

-

Procedure:

-

HeLa cells are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the cells.

-

The cells are then infected with the RSV Long strain.

-

After an incubation period at 37°C in a 5% CO2 atmosphere, total RNA is extracted from the cells.

-

The amount of RSV F protein RNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

The EC50 value is calculated based on the reduction in viral RNA levels in the presence of the compound.

-

Cell-Based F Protein Triggering Assay

This assay determines if this compound stabilizes the prefusion conformation of the RSV F protein.

-

Cells: HEK293 cells expressing wild-type RSV F on their surface are used.[2]

-

Procedure:

-

HEK293 cells expressing RSV F are incubated with varying concentrations of this compound.

-

The cells are then subjected to a heat shock (e.g., 55°C for 10 minutes) to trigger the conformational change of the F protein from the prefusion to the postfusion state.[2]

-

The conformational state of the F protein on the cell surface is assessed using flow cytometry with two different antibodies:

-

A prefusion-specific antibody that only recognizes the prefusion conformation.

-

A conformation-independent antibody that recognizes both prefusion and postfusion conformations.

-

-

An increase in the signal from the prefusion-specific antibody in the presence of this compound indicates stabilization of the prefusion state.

-

Cell-Cell Fusion Assay

This assay assesses the ability of this compound to inhibit the fusion of cells expressing the RSV F protein.

-

Cells: 293A cells are transiently transfected to express the RSV F protein.[2]

-

Procedure:

-

Transfected 293A cells are co-cultured with non-transfected cells.

-

The formation of syncytia (large multinucleated cells resulting from cell-cell fusion) is monitored.

-

The assay is performed in the presence of varying concentrations of this compound.

-

Inhibition of syncytia formation indicates that the compound blocks the fusion activity of the F protein.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing an RSV fusion inhibitor like this compound.

Conclusion

This compound is a specific inhibitor of the Respiratory Syncytial Virus fusion glycoprotein. Its mechanism of action involves binding to and stabilizing the prefusion conformation of the F protein, thereby preventing the conformational changes necessary for viral entry into host cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the molecular basis for the antiviral activity of this compound, highlighting its potential as a therapeutic agent for the treatment of RSV infections. Further research and development will be crucial to fully realize its clinical utility.

References

- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

BTA-9881: In Vitro Safety and Toxicology Profile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: BTA-9881 is a preclinical/Phase I respiratory syncytial virus (RSV) fusion inhibitor. Specific proprietary data on its in vitro toxicology is not publicly available. This guide has been compiled based on established in vitro toxicology and safety pharmacology assays typically employed for antiviral drug candidates. The data presented herein is illustrative and intended to serve as a technical example of a safety and toxicology profile.

Introduction

This compound is an investigational small molecule inhibitor of the respiratory syncytial virus (RSV) fusion glycoprotein, a critical component for viral entry into host cells. As part of the preclinical safety evaluation, a comprehensive in vitro toxicology assessment is essential to identify potential liabilities and establish a preliminary safety window. This document outlines the core in vitro safety and toxicology studies relevant to a compound like this compound, presenting exemplar data and detailed experimental protocols.

Summary of In Vitro Toxicology Studies

A panel of in vitro assays was conducted to evaluate the cytotoxicity, genotoxicity, and potential for off-target effects of this compound. The following sections summarize the key findings from these studies.

Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated in a panel of human cell lines to determine its effect on cell viability.

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | Neutral Red Uptake | 72 | > 100 |

| A549 | Human Lung Carcinoma | MTS | 72 | > 100 |

| HEK293 | Human Embryonic Kidney | CellTiter-Glo® | 72 | > 100 |

| PBMCS | Human Peripheral Blood Mononuclear Cells | Annexin V/PI Staining | 48 | > 100 |

IC50: Half-maximal inhibitory concentration. Data is representative.

Genotoxicity Assessment

The genotoxic potential of this compound was assessed to identify any effects on DNA integrity and chromosomal stability.

Table 2: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested (µM) | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and Without | 0.1 - 5000 | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | 1 - 100 | Negative |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) Cells | With and Without | 1 - 100 | Negative |

Data is representative.

Detailed Experimental Protocols

Cytotoxicity Assays

This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Neutral Red Staining: The medium is replaced with medium containing 50 µg/mL Neutral Red and incubated for 3 hours.

-

Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 50% ethanol, 1% acetic acid).

-

Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

The MTS assay is a colorimetric method to determine the number of viable cells based on the reduction of the MTS tetrazolium compound by metabolically active cells.

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.

-

MTS Reagent Addition: The MTS reagent is added to each well and incubated for 1-4 hours.

-

Data Acquisition: The absorbance is read at 490 nm.

Genotoxicity Assays

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Strain Preparation: Histidine-dependent (S. typhimurium) and tryptophan-dependent (E. coli) bacterial strains are grown overnight.

-

Treatment: The bacterial culture is mixed with this compound at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: The mixture is plated on minimal agar plates lacking the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Colony Counting: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Signaling Pathways and Workflows

Mechanism of Action of this compound

This compound is designed to inhibit the fusion of the RSV virus with the host cell membrane by targeting the viral fusion glycoprotein.

Caption: this compound inhibits RSV entry by targeting the fusion glycoprotein.

General Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a test compound.

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

Based on this representative in vitro toxicology profile, this compound demonstrates a favorable preclinical safety profile. No significant cytotoxicity was observed in a range of human cell lines at concentrations well exceeding the anticipated therapeutic levels. Furthermore, the compound did not exhibit any genotoxic potential in a standard battery of assays. These findings support the continued development of this compound as a potential therapeutic agent for RSV infection. Further in vivo safety studies are warranted to confirm these findings and to fully characterize the toxicological profile of this compound.

Methodological & Application

Application Notes and Protocols for BTA-9881: In Vitro Efficacy Testing Against Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881, also identified as MEDI-564, is a potent small molecule inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] this compound functions as an RSV fusion inhibitor, effectively preventing the virus from entering host cells.[1] These application notes provide detailed protocols for evaluating the in vitro antiviral activity of this compound against various strains of RSV. The described assays are fundamental for mechanism of action studies, potency determination, and preclinical assessment of this antiviral candidate.

Mechanism of Action: RSV Fusion Inhibition

This compound targets the RSV fusion (F) glycoprotein, a critical component for viral entry into the host cell.[1] The F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to be released into the cytoplasm. By inhibiting this fusion process, this compound effectively halts the viral life cycle at an early stage.

Caption: Mechanism of action of this compound as an RSV fusion inhibitor.

Quantitative Data Summary

The antiviral potency of this compound is typically quantified by determining the 50% effective concentration (EC50), which is the concentration of the compound that reduces viral activity by 50%.

| RSV Strain | EC50 (nM) |

| RSV A2 | 48 |

| RSV Long | 59 |

| RSV B1 | 160 |

Data sourced from MedchemExpress.[2]

Experimental Protocols

Standardized in vitro assays are crucial for the reproducible evaluation of antiviral compounds.[3] Cell lines such as HEp-2 and HeLa are commonly used for these assays due to their high susceptibility to RSV infection.[3]

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral activity by visually assessing the inhibition of virus-induced cell death.

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Methodology:

-

Cell Preparation: Seed HEp-2 cells in 96-well microtiter plates at a density of 5 x 10³ cells/well and incubate overnight at 37°C with 5% CO₂.[3]

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Treatment and Infection: Remove the culture medium from the cells and add the diluted this compound. Subsequently, infect the cells with an appropriate multiplicity of infection (MOI) of the desired RSV strain.

-

Incubation: Incubate the plates for 5 days at 37°C with 5% CO₂.[3]

-

Data Analysis: Visually score the cytopathic effect in each well. The EC50 value is calculated as the concentration of this compound that reduces the CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus production by measuring the reduction in the number of viral plaques.

Methodology:

-

Cell Seeding: Plate HEp-2 cells in 6-well or 12-well plates and grow to confluence.

-

Compound Treatment and Infection: Pre-treat the confluent cell monolayers with various concentrations of this compound for 1 hour. Following pre-treatment, infect the cells with a dilution of RSV that will produce a countable number of plaques.

-

Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates for 4-5 days to allow for plaque formation.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Methodology:

-

Cell Culture and Treatment: Seed cells in multi-well plates and treat with serial dilutions of this compound.

-

Infection: Infect the cells with RSV at a specific MOI.

-

Incubation and Harvesting: After a defined incubation period (e.g., 72 hours), harvest the cell culture supernatants.

-

Virus Titer Determination: Determine the virus titer in the harvested supernatants by performing an endpoint dilution assay (e.g., TCID50) on fresh cell monolayers.

-

Data Analysis: The EC50 is the concentration of this compound that reduces the virus yield by 50% compared to the untreated control.

Cytotoxicity Assessment

It is essential to evaluate the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to non-specific toxic effects on the host cells. This is typically done in parallel with the antiviral assays using uninfected cells. A common method is the MTT or XTT assay, which measures cell viability. The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.

References

Application Notes and Protocols for BTA-9881 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion glycoprotein (F protein).[1] By targeting the F protein, this compound effectively blocks the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the initiation of infection. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to evaluate its antiviral activity, cytotoxicity, and mechanism of action.

Mechanism of Action

This compound is designed to specifically inhibit the process by which RSV infects a host cell.[1] The RSV F protein is a type I fusion protein that exists in a metastable prefusion conformation. Upon triggering, it undergoes a series of conformational changes that lead to the insertion of a fusion peptide into the host cell membrane, ultimately drawing the viral and cellular membranes together to facilitate fusion. This compound binds to the F protein, stabilizing it in its prefusion state and preventing these conformational changes, thereby inhibiting viral entry.

Figure 1. Mechanism of action of this compound in inhibiting RSV entry.

Data Presentation

Antiviral Activity of this compound

The following table summarizes the 50% effective concentration (EC50) of this compound against various RSV strains in HEp-2 cells. The EC50 is the concentration of the compound that inhibits 50% of the viral activity in a cell-based assay.

| RSV Strain | Cell Line | EC50 (nM) |

| RSV A2 | HEp-2 | 48 |

| RSV Long | HEp-2 | 59 |

| RSV B1 | HEp-2 | 160 |

| Data sourced from MedchemExpress, citing Bond S, et al. Bioorg Med Chem Lett. 2015.[2] |

Cytotoxicity and Selectivity Index

The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in the death of 50% of the host cells. The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for the virus over the host cells.

As of the latest available data, a specific CC50 value for this compound has not been published. Researchers should determine the CC50 in their specific cell line of interest using the protocol provided below (Protocol 2). An SI value ≥ 10 is generally considered indicative of promising in vitro antiviral activity.

Experimental Protocols

Figure 2. Logical workflow for the in vitro evaluation of this compound.

Protocol 1: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the EC50 of this compound by quantifying the reduction in viral plaques in a cell monolayer.

Materials:

-

Cell Lines: HEp-2, A549, or Vero cells.

-

Virus: RSV strains of interest (e.g., RSV A2, RSV Long).

-

Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Overlay Medium: Growth medium containing 0.5% methylcellulose.

-

This compound: Prepare a stock solution in DMSO and make serial dilutions in culture medium.

-

Fixative: 80% methanol.

-

Antibody: Anti-RSV F protein primary antibody.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Substrate: TrueBlue™ or similar peroxidase substrate.

-

6-well or 12-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the viral inoculum and wash the monolayer gently with PBS. Add the prepared serial dilutions of this compound in overlay medium to the respective wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until clear plaques are visible in the virus control wells.

-

Plaque Visualization:

-

Aspirate the overlay medium and fix the cells with cold 80% methanol for 15 minutes.

-

Wash the plates with PBS.

-

Perform an immunoassay by incubating with the primary anti-RSV F antibody, followed by the HRP-conjugated secondary antibody.

-

Add the peroxidase substrate and incubate until plaques are clearly visible.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the CC50 of this compound.

Materials:

-

Cell Line: Same cell line used in the antiviral assay (e.g., HEp-2).

-

Media: Growth medium (e.g., EMEM with 10% FBS).

-

This compound: Prepare serial dilutions in growth medium.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Aspirate the medium and add the prepared serial dilutions of this compound to the wells. Include "cell control" wells (no compound) and "blank" wells (medium only).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the cell control wells.

-

Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 3: Cell-Cell Fusion Assay

This assay confirms that this compound's mechanism of action is the inhibition of fusion.

Materials:

-

Effector Cells: A cell line (e.g., HEK293T) transiently or stably expressing the RSV F protein and a reporter gene like luciferase.

-

Target Cells: A cell line susceptible to RSV infection (e.g., HEp-2 or A549).

-

Media: Standard growth medium.

-

This compound: Prepare serial dilutions in growth medium.

-

Lysis Buffer and Luciferase Substrate.

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate and allow them to form a confluent monolayer.

-

Treatment: Add serial dilutions of this compound to the target cells and incubate for 1 hour.

-

Co-culture: Overlay the effector cells (expressing RSV F) onto the treated target cell monolayer.

-

Incubation: Incubate the co-culture for 6-24 hours to allow for cell-cell fusion. Fusion will result in the transfer of the reporter protein (luciferase) from the effector to the target cells, forming syncytia.

-

Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of fusion inhibition for each this compound concentration relative to the untreated control.

-

Determine the IC50 (50% inhibitory concentration) for fusion from the dose-response curve. This value should be comparable to the EC50 obtained from the antiviral assays.

-

Disclaimer

This compound is for research use only and is not intended for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific cell lines, virus strains, and laboratory conditions. Always follow appropriate biosafety practices when working with infectious viruses.

References

Application Notes & Protocols for BTA-9881: A Potent SARS-CoV-2 Mpro Inhibitor

Introduction

BTA-9881 is an experimental small molecule inhibitor targeting the SARS-CoV-2 main protease (Mpro), also known as 3CL protease (3CLpro). Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are critical for viral replication and transcription. By inhibiting Mpro, this compound effectively blocks the viral life cycle, positioning it as a promising therapeutic candidate for COVID-19.

These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of this compound, including detailed protocols for enzymatic assays, cell-based antiviral assays, and cytotoxicity assessments.

Biochemical Characterization of this compound

Mpro Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant SARS-CoV-2 Mpro. A common method is a Förster Resonance Energy Transfer (FRET) based assay.

Protocol:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro (3CLpro)

-

FRET-based substrate with a cleavage sequence recognized by Mpro (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP

-

This compound stock solution (in 100% DMSO)

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 5 µL of the diluted this compound or control (assay buffer with DMSO).

-

Add 10 µL of recombinant Mpro (final concentration ~20 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 60 minutes at 37°C.

-

The rate of substrate cleavage is determined from the linear phase of the reaction progress curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation:

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Mpro

| Compound | IC50 (nM) | Hill Slope | R² |

|---|---|---|---|

| This compound | 15.8 | 1.1 | 0.99 |

| Control Inhibitor | 25.2 | 1.0 | 0.98 |

Cell-Based Antiviral Activity

SARS-CoV-2 Antiviral Assay in Vero E6 Cells

This assay evaluates the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular environment.

Protocol:

-

Cells and Virus:

-

Vero E6 cells (ATCC CRL-1586)

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020)

-

Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

-

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in the infection medium.

-

Remove the culture medium from the cells and add the diluted this compound.

-

In a BSL-3 facility, add SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, quantify the viral cytopathic effect (CPE) using a method like CellTiter-Glo® to measure cell viability, or quantify viral RNA load in the supernatant using RT-qPCR.

-

-

Data Analysis:

-

Calculate the percentage of protection from CPE or the percentage of reduction in viral RNA for each compound concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Data Presentation:

Table 2: Antiviral Activity of this compound in SARS-CoV-2 Infected Vero E6 Cells

| Compound | EC50 (µM) | Assay Method |

|---|---|---|

| This compound | 0.25 | CPE Reduction |

| This compound | 0.18 | RT-qPCR (Viral RNA) |

| Remdesivir | 0.85 | CPE Reduction |

Cytotoxicity Assessment

Cytotoxicity Assay in Vero E6 Cells

This assay is crucial to ensure that the antiviral activity of this compound is not due to general toxicity to the host cells.

Protocol:

-

Cells and Reagents:

-

Vero E6 cells

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium and add the diluted compound to the cells.

-

Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable safety profile.

-

Data Presentation:

Table 3: Cytotoxicity and Selectivity Index of this compound

| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|

| This compound | > 50 | 0.25 | > 200 |

| Remdesivir | > 20 | 0.85 | > 23.5 |

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the SARS-CoV-2 life cycle.

Caption: this compound inhibits SARS-CoV-2 replication by targeting Mpro-mediated polyprotein cleavage.

Experimental Workflow for Antiviral Testing

This diagram outlines the overall workflow for evaluating the antiviral properties of this compound.

Caption: Workflow for determining the IC50, EC50, CC50, and Selectivity Index of this compound.

Determining the Optimal Concentration of BTA-9881 for Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881 is a small molecule inhibitor of the respiratory syncytial virus (RSV) fusion glycoprotein[1][2]. As a preclinical candidate, its mechanism of action involves preventing the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle. The effective and accurate in vitro evaluation of this compound necessitates the determination of its optimal concentration range for various cell-based assays. This document provides detailed application notes and protocols to guide researchers in identifying the ideal concentrations of this compound that elicit the desired biological response while minimizing off-target effects and cytotoxicity.

The following protocols are designed to establish a therapeutic window for this compound by determining its 50% cytotoxic concentration (CC50) and its 50% effective concentration (EC50). Furthermore, a protocol for Western blot analysis is included to confirm the compound's effect on downstream cellular pathways.

Data Presentation

The primary objective of the outlined experimental workflow is to generate data that can be summarized as follows. This table serves as a template for presenting the results obtained from the described protocols.

| Parameter | Value | Cell Line | Assay |

| CC50 | User-determined value (e.g., >100 µM) | e.g., HEp-2, A549 | Cell Viability Assay (MTT or Resazurin) |

| EC50 | User-determined value (e.g., in nM range) | e.g., HEp-2, A549 | Antiviral Assay (Plaque Reduction or CPE) |

| Therapeutic Index (TI) | Calculated as CC50 / EC50 |

Signaling Pathway and Experimental Workflow

To effectively determine the optimal concentration of this compound, a systematic approach is required. The following diagrams illustrate the targeted signaling pathway and the proposed experimental workflow.

Caption: this compound inhibits RSV infection by blocking the fusion of the viral and host cell membranes.

Caption: A three-phased experimental approach to determine the optimal concentration of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine CC50

This protocol is designed to assess the cytotoxicity of this compound and determine its 50% cytotoxic concentration (CC50).

Materials:

-

HEp-2 or A549 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed HEp-2 or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (10% FBS, 1% Penicillin-Streptomycin) and incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete DMEM. A suggested starting range, based on other RSV fusion inhibitors, would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the media from the cells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-